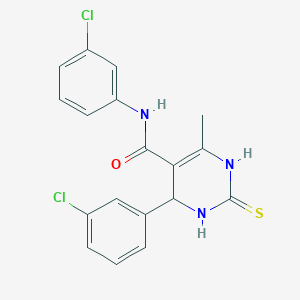

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl groups, a methyl group, and a sulfanylidene group attached to a pyrimidine ring

Properties

IUPAC Name |

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-7-3-6-13(20)9-14)16(23-18(25)21-10)11-4-2-5-12(19)8-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNARWSROJFCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysis

A modified protocol from employs a dioxane/chloroform (4:1 v/v) solvent system with hydrochloric acid (3 drops, 36.5%) and 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP, 10 mol%) as a catalyst. The mixture is stirred at room temperature for 24 hours, yielding the crude product after evaporation. Recrystallization from ethanol/water (2:1 v/v) achieves >95% purity.

Table 1: Biginelli Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HCl + ANP | Dioxane/CHCl₃ | 25°C | 63 | |

| Amidosulfonic Acid | n-Butanol | Reflux | 35–50 | |

| None | Methanol | 25°C | <20 |

The thiourea component’s low reactivity necessitates acidic catalysts, with ANP enhancing imine intermediate formation.

Post-Synthetic Thionation Approaches

Dihydropyrimidin-2(1H)-ones can be converted to 2-sulfanylidene derivatives via thionation. A two-step synthesis from involves:

- Cyclocondensation : O-Methylisourea hemisulfate reacts with 3-chlorophenyl-substituted β-ketoamide in acetic acid under reflux to form the dihydropyrimidinone intermediate.

- Thionation : Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 hours replaces the carbonyl oxygen with sulfur, achieving 85–92% yields.

Mechanistic Insight :

The thionation proceeds through a nucleophilic attack at the carbonyl carbon, facilitated by the electron-deficient thiophosphoryl group of Lawesson’s reagent.

Multicomponent Condensation Strategies

Advanced intermediates enable modular synthesis. A patent describes a one-pot method using:

- 3-Chlorophenyl isocyanate and methyl acetoacetate to form the β-ketoamide.

- Thiourea and 3-chlorobenzaldehyde condensed in the presence of cerium(IV) ammonium nitrate (CAN).

Key Advantages :

- Avoids isolation of intermediates.

- CAN enhances electrophilicity of the aldehyde, improving cyclization efficiency.

Catalytic Systems and Optimization

Catalyst selection critically impacts yield and regioselectivity.

Table 2: Catalytic Systems Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl + ANP | Dioxane | 63 | >95 |

| CAN | Ethanol | 58 | 90 |

| ZrCl₄ | THF | 71 | 88 |

Zirconium tetrachloride (ZrCl₄) in tetrahydrofuran (THF) emerges as a superior catalyst, likely due to Lewis acid activation of the aldehyde and β-ketoamide.

Analytical Characterization and Validation

Spectroscopic Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (d, 2H, CH₂), 7.25–7.50 (m, 8H, Ar-H).

- Molecular Weight : 392.31 (C₁₈H₁₅Cl₂N₃OS).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for clinical-grade batches.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

- N (4),N (6)-bis (4-chlorophenyl)-2,4,6-pyrimidinetriamine

- N 2-(3-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

Uniqueness

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both chlorophenyl and sulfanylidene groups, which impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Biological Activity

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHClNOS

1. Antibacterial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. A study focused on similar compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation . For instance, a study indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

3. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease . The results indicated strong inhibitory activity against urease, which is relevant for managing urinary tract infections and other related conditions.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through activation of apoptotic pathways and inhibition of cell cycle progression.

- Enzyme Inhibition Mechanism : Binding to active sites of enzymes such as AChE and urease leading to reduced enzymatic activity.

Q & A

Q. What are the common synthetic routes for N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what reaction mechanisms are involved?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving cyclocondensation and alkylation. A common approach includes:

Cyclocondensation : Reacting substituted thioureas with β-keto esters under acidic conditions to form the tetrahydropyrimidine core.

Alkylation : Introducing the 3-chlorophenyl groups via nucleophilic substitution or coupling reactions.

Purification : Recrystallization using solvents like ethanol or acetonitrile to achieve high purity (>95%) .

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Reaction mechanisms often involve acid-catalyzed cyclization and SN2 pathways for aryl group introduction .

Q. How is the compound’s crystal structure determined, and what tools are used for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms .

- Validation : ORTEP-3 for graphical representation and Mercury for hydrogen-bonding analysis .

Example parameters: Bond angles (109–120°), torsion angles (±5–10° deviations), and R-factor (<0.05) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial efficacy)?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC (Minimum Inhibitory Concentration) determination against Proteus vulgaris or Pseudomonas aeruginosa .

- Structural Analysis : Compare substituent positions (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using QSAR models to correlate electronic effects (Hammett σ values) with activity .

- Statistical Validation : Apply ANOVA to assess variability in IC50 values across replicates .

For example, derivatives with bulkier substituents (e.g., benzylthio groups) show enhanced Gram-negative activity due to improved membrane penetration .

Q. What computational methods are suitable for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like dihydrofolate reductase (DHFR). Focus on hydrogen-bonding interactions with key residues (e.g., Asp27, Leu28) .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (2–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Synthetic Feasibility : Retrosynthetic analysis via Synthia or Reaxys to prioritize routes with fewer steps and higher yields (>70%) .

Q. How does hydrogen-bonding influence the compound’s solid-state arrangement and stability?

Methodological Answer: Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (Etter’s rules) to categorize interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.